3,5-Dibromostyrene

Beschreibung

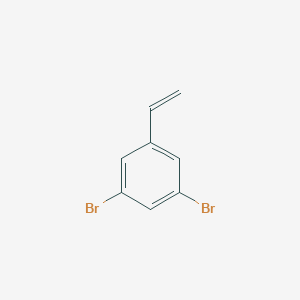

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDEAXLQUVPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595612 | |

| Record name | 1,3-Dibromo-5-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120359-56-0 | |

| Record name | 3,5-Dibromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dibromostyrene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromostyrene, a halogenated aromatic compound with applications in synthetic chemistry. This document consolidates key data, including its chemical properties and a detailed experimental protocol for its synthesis.

Core Data Presentation

A summary of the fundamental quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 120359-56-0 | [1][2][3] |

| Molecular Weight | 261.94 g/mol | [1][2] |

| Molecular Formula | C₈H₆Br₂ | [1][2] |

| Appearance | White Low Melting Solid | [3] |

| Storage | 2-8°C in an amber vial, under inert atmosphere | [3] |

Synthesis of this compound

This compound can be synthesized via a Wittig reaction, a widely used method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. In this case, 3,5-dibromobenzaldehyde serves as the carbonyl precursor.

Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from 3,5-dibromobenzaldehyde.

Materials and Reagents:

-

3,5-Dibromobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add potassium tert-butoxide to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes.

-

Wittig Reaction: Dissolve 3,5-dibromobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Wittig reaction involves a clear logical progression from starting materials to the final product. This can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity of this compound, including its effects on cell signaling pathways or its potential as a therapeutic agent. While brominated compounds are a broad class of molecules with diverse biological effects, specific data for this compound in the context of drug development is not well-documented in peer-reviewed literature. Researchers interested in the pharmacological potential of this compound would need to conduct initial biological screenings, such as cytotoxicity assays against various cell lines and enzyme inhibition panels, to ascertain its activity profile.

Experimental Workflow for Biological Screening

For researchers planning to investigate the biological activity of this compound, a general experimental workflow is proposed below.

Caption: General workflow for biological screening.

References

Synthesis of 3,5-Dibromostyrene via Dehydrohalogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,5-dibromostyrene, a valuable building block in organic synthesis, with a core focus on the dehydrohalogenation pathway. This document details the chemical principles, experimental protocols, and purification methods necessary for the successful laboratory-scale production of this compound. Quantitative data from cited literature is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of the described methods.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including ligands for transition metal catalysis, functionalized macrocycles, and polymers with specialized properties. Its utility stems from the presence of two reactive bromine atoms and a polymerizable vinyl group, allowing for sequential and diverse chemical transformations. The dehydrohalogenation of a suitable haloethyl-substituted dibromobenzene is a common and effective strategy for the preparation of this compound. This guide will focus on the practical aspects of this synthetic route, providing researchers with the necessary information to replicate and adapt these procedures.

Core Synthesis Pathway: Dehydrohalogenation

The primary route to this compound involves the elimination of a hydrogen halide from a precursor molecule, typically 1,3-dibromo-5-(1-bromoethyl)benzene. This reaction is an E2 (elimination, bimolecular) process, where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (a bromide ion), leading to the formation of a double bond.

The general transformation is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

A critical aspect of this synthesis is the choice of base. A strong, non-nucleophilic base is preferred to favor elimination over substitution (SN2) reactions. Sterically hindered bases, such as potassium tert-butoxide, are often employed to achieve high yields of the desired alkene.

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalyzed Dehydrobromination

This method utilizes a phase-transfer catalyst, which facilitates the reaction between reactants in different phases (in this case, an aqueous solution of sodium hydroxide and an organic solution of the substrate).

Starting Material: 1,3-Dibromo-5-(2-bromoethyl)benzene Reagents: Sodium hydroxide, triethylpentyl ammonium bromide (phase-transfer catalyst), methylene chloride.

Procedure:

-

A solution of 1,3-dibromo-5-(2-bromoethyl)benzene (0.431 mol) in methylene chloride (250 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

-

A 60% aqueous solution of sodium hydroxide (150 g, 2.25 mol) and triethylpentyl ammonium bromide (3.12 g, 0.0124 mol) are added to the reaction mixture.

-

The mixture is stirred vigorously at 40°C for 2 hours.

-

After the reaction is complete, the organic layer is separated and washed three times with 500 mL portions of water.

-

The organic layer is then dried over a suitable drying agent, such as anhydrous calcium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator with a bath temperature of 50°C to yield the crude product.

Quantitative Data from a Related Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-bromoethyldibromobenzene | US4686311 |

| Moles of Starting Material | 0.431 mol | US4686311 |

| Solvent | Methylene Chloride | US4686311 |

| Base | 60% Sodium Hydroxide | US4686311 |

| Moles of Base | 2.25 mol | US4686311 |

| Catalyst | Triethylpentyl ammonium bromide | US4686311 |

| Moles of Catalyst | 0.0124 mol | US4686311 |

| Reaction Temperature | 40°C | US4686311 |

| Reaction Time | 2 hours | US4686311 |

| Product Yield (crude) | 77.2% | US4686311 |

| Purity of Product in Crude Mixture | 27.1% | US4686311 |

Note: The reported yield and purity are for a related "ar-dibromostyrene" and may vary for the 3,5-isomer. The crude product contains a significant amount of unreacted starting material, necessitating further purification.

Purification of this compound

For applications in drug development and advanced materials science, a high degree of purity is essential. The crude product obtained from the synthesis can be purified by standard laboratory techniques.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from unreacted starting material and other non-polar byproducts.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 98:2 v/v), is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

General Procedure:

-

A slurry of silica gel in the chosen eluent is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The eluent is passed through the column, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure this compound.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed as an alternative or subsequent purification step to obtain highly crystalline this compound.

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Non-polar solvents such as hexanes or heptane are likely candidates. A mixed solvent system (e.g., dichloromethane/hexane) can also be effective.

General Procedure:

-

The crude or partially purified this compound is dissolved in a minimal amount of the hot recrystallization solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons. The aromatic region should display a splitting pattern consistent with a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons and the aromatic carbons, with the carbon atoms attached to bromine exhibiting characteristic chemical shifts.

Experimental Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Figure 2. General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via dehydrohalogenation is a robust and accessible method for producing this important synthetic intermediate. By carefully selecting the appropriate precursor and reaction conditions, and by employing rigorous purification techniques, researchers can obtain high-purity this compound suitable for a wide range of applications in chemical synthesis and materials science. This guide provides a foundational understanding and practical framework for the successful implementation of this synthetic route in a laboratory setting.

An In-depth Technical Guide to the Wittig Reaction Protocol for the Synthesis of 3,5-Dibromostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3,5-dibromostyrene via the Wittig reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this versatile building block.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1] Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene, with the concomitant formation of triphenylphosphine oxide.[2] The reaction's high degree of regioselectivity in placing the double bond makes it an invaluable tool in the synthesis of complex molecules.[3]

This guide focuses on the synthesis of this compound, a valuable intermediate in the preparation of specialized ligands, functionalized macrocycles, and as a monomer for flame-retardant polymers. The protocol herein describes the reaction of 3,5-dibromobenzaldehyde with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide.

Reaction Scheme

The synthesis of this compound via the Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide and the subsequent reaction with the aldehyde.

Step 1: Ylide Formation

Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as potassium tert-butoxide (KOtBu), to form the reactive ylide, methylenetriphenylphosphorane.[1]

Step 2: Wittig Reaction

The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3,5-dibromobenzaldehyde. This is followed by a sequence of steps, including the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then collapses to yield the desired this compound and triphenylphosphine oxide.[4]

Experimental Protocol

This protocol is a composite procedure based on established Wittig reaction methodologies for aromatic aldehydes.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,5-Dibromobenzaldehyde | C₇H₄Br₂O | 263.92 | ≥98% | Sigma-Aldrich, Acros Organics, etc. |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | ≥98% | Sigma-Aldrich, Acros Organics, etc. |

| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | ≥98% | Sigma-Aldrich, Acros Organics, etc. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros Organics, etc. |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich, Acros Organics, etc. |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - |

| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | - |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | - |

3.2. Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Syringes and needles

-

Cannula for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

3.3. Detailed Procedure

Ylide Generation:

-

To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Under a positive pressure of nitrogen, add 40 mL of anhydrous tetrahydrofuran (THF) via cannula.

-

Stir the resulting suspension at room temperature.

-

Carefully add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The mixture will typically develop a yellow or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at room temperature for 1 hour to ensure complete ylide formation.

Wittig Reaction:

-

In a separate flame-dried 50 mL round-bottom flask, dissolve 3,5-dibromobenzaldehyde (1.0 equivalent) in 20 mL of anhydrous THF.

-

Slowly add the solution of 3,5-dibromobenzaldehyde to the ylide suspension at room temperature via cannula over 15-20 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane or a hexane/ethyl acetate gradient to isolate the pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Appearance | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dibromobenzaldehyde | Off-white to yellow solid | 263.92 | 86-89 | - |

| Methyltriphenylphosphonium bromide | White to off-white solid | 357.23 | 230-233 | - |

| This compound | White low melting solid or colorless oil | 261.94 | 24-26 | 115-117 @ 2 mmHg |

| Triphenylphosphine oxide | White crystalline solid | 278.28 | 154-158 | 360 |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Notes |

| Reactant Molar Ratios | ||

| 3,5-Dibromobenzaldehyde | 1.0 eq | Limiting reagent. |

| Methyltriphenylphosphonium bromide | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the aldehyde. |

| Potassium tert-butoxide | 1.0 - 1.2 eq | Relative to the phosphonium salt. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Ensures solubility of reagents and intermediates. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Purification | ||

| Method | Flash Column Chromatography | Effective for separating the product from triphenylphosphine oxide. |

| Eluent | Hexane or Hexane/Ethyl Acetate | A non-polar eluent system is typically effective. |

| Expected Yield | 60-90% | Yields can vary based on reaction scale and purity of reagents. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Wittig reaction.

Safety Considerations

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.

-

Anhydrous solvents like THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Methyltriphenylphosphonium bromide can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

-

Always perform reactions under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and moisture-sensitive reagents.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt the protocol as needed based on their laboratory conditions and available equipment, always prioritizing safety and good laboratory practices.

References

An In-depth Technical Guide to 3,5-Dibromostyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromostyrene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in various fields of chemical research, including materials science and medicinal chemistry. Its unique structural features, characterized by a vinyl group and two bromine atoms on the phenyl ring, provide multiple reactive sites for a wide range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dibromo-5-ethenylbenzene | [3] |

| CAS Number | 120359-56-0 | [1] |

| Molecular Formula | C₈H₆Br₂ | [1][3] |

| Molecular Weight | 261.94 g/mol | [1][3] |

| Appearance | White low melting solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in dichloromethane. | N/A |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimentally validated spectra with peak assignments is not available in a single source, the expected spectral features based on its structure are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons will appear as a characteristic set of multiplets in the olefinic region, while the aromatic protons will present as multiplets in the aromatic region, with coupling patterns dictated by their positions on the dibrominated ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the two vinyl carbons and the six aromatic carbons, with the chemical shifts of the brominated carbons being significantly influenced by the halogen atoms.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and the C-Br stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a hallmark of dibrominated compounds. Fragmentation patterns would likely involve the loss of bromine atoms and the vinyl group.

Chemical Reactivity and Synthesis

This compound is a valuable building block due to its multiple reactive sites. The vinyl group can undergo polymerization and various addition reactions, while the bromine atoms are amenable to a range of cross-coupling reactions.

Key Reactions

-

Suzuki Coupling: The bromine atoms on the aromatic ring can readily participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, making it a powerful tool for the synthesis of complex molecules.[4]

-

Heck Coupling: The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds and the synthesis of substituted stilbenes and other conjugated systems.

-

Wittig Reaction: While not a reaction of this compound itself, the Wittig reaction is a primary method for its synthesis. The reaction of 3,5-dibromobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane, provides a direct route to the formation of the vinyl group.[4]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

A common method for the synthesis of this compound is the Wittig reaction, starting from 3,5-dibromobenzaldehyde.[4]

Materials:

-

3,5-Dibromobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add potassium tert-butoxide portion-wise. The color of the reaction mixture will typically change to a deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

-

In a separate flask, dissolve 3,5-dibromobenzaldehyde in a minimal amount of anhydrous THF.

-

Slowly add the solution of 3,5-dibromobenzaldehyde to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

Diagram: Wittig Reaction for the Synthesis of this compound

Caption: Wittig reaction workflow for synthesizing this compound.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine atoms and the vinyl group allows for the creation of diverse chemical libraries for drug discovery screening.

Role as a Synthetic Intermediate

This compound can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. For instance, the dibrominated aromatic ring can be a core structure for the development of kinase inhibitors, where substituents at the 3- and 5-positions can be tailored to interact with specific amino acid residues in the kinase active site.

Signaling Pathway Diagram: Potential Application in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical signaling pathway where a kinase is a key therapeutic target, and how a molecule synthesized from a 3,5-disubstituted scaffold could potentially act as an inhibitor.

Caption: Inhibition of a kinase signaling pathway by a synthetic molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. Further research into its physical properties and the development of more efficient synthetic routes will undoubtedly expand its applications in both academic and industrial research settings.

References

A Technical Guide to Commercial Sourcing and Purity Verification of 3,5-Dibromostyrene for Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. 3,5-Dibromostyrene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides an in-depth overview of commercial suppliers of high-purity this compound and details the analytical methodologies required to verify its purity.

Commercial Suppliers of this compound

Several chemical suppliers offer this compound for research and development purposes. While many suppliers indicate a high purity suitable for these applications, the exact purity is often lot-dependent. Researchers are strongly advised to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain precise quantitative data. The following table summarizes key commercial suppliers and the typical information they provide.

| Supplier | Product Name | CAS Number | Molecular Formula | Additional Information |

| LGC Standards | This compound | 120359-56-0 | C₈H₆Br₂ | Offered as a pharmaceutical analytical testing standard. A Certificate of Analysis is available.[1] |

| Santa Cruz Biotechnology | This compound | 120359-56-0 | C₈H₆Br₂ | Intended for research use only. Purity data is lot-specific and provided on the Certificate of Analysis.[2] |

| Pharmaffiliates | This compound | 120359-56-0 | C₈H₆Br₂ | Marketed as a reference standards supplier. Described as a white low melting solid.[3] |

| Benchchem | This compound | 120359-56-0 | C₈H₆Br₂ | Stated as being for Research Use Only.[4] |

Experimental Protocols for Purity Determination

The purity of this compound can be rigorously assessed using several analytical techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV and 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is recommended. For instance, start with a 50:50 (v/v) mixture of acetonitrile and water, and increase the acetonitrile concentration to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detector: UV-Vis detector set to a wavelength of 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the peak area percentage of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry NMR tube. Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d) to completely dissolve both the sample and the internal standard.

-

Instrumentation and Conditions:

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

-

-

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the certified internal standard.

Visualizing Workflows and Pathways

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound.

Caption: A flowchart for the systematic selection of a this compound supplier.

Purity Verification Workflow

This diagram outlines the experimental workflow for the analytical verification of this compound purity.

Caption: An overview of the analytical steps for verifying the purity of a this compound sample.

References

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 3,5-Dibromostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromostyrene is a versatile bifunctional building block in organic synthesis, offering two reactive bromine atoms and a polymerizable vinyl group. Its utility in the construction of complex molecular architectures, functional polymers, and pharmacologically active compounds is significant. This technical guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, focusing on palladium-catalyzed cross-coupling reactions. Given the symmetrical nature of the molecule, the initial reactivity of the two bromine atoms is identical. The key to its synthetic utility lies in the selective mono- or di-functionalization, which is governed by careful control of reaction conditions. This guide will delve into the principles of this selectivity and provide detailed experimental frameworks for key transformations.

Core Concepts: Reactivity and Selectivity

In this compound, the two bromine atoms are chemically equivalent. Therefore, in a cross-coupling reaction, the initial oxidative addition of a palladium(0) catalyst can occur at either C-Br bond with equal probability. The primary challenge and synthetic opportunity lie in controlling the extent of the reaction to favor either mono- or di-substituted products.

Mono-substitution vs. Di-substitution:

-

Statistical Distribution: With one equivalent of the coupling partner, a statistical mixture of mono-substituted product, di-substituted product, and unreacted starting material is expected. Achieving high selectivity for the mono-adduct often requires using a sub-stoichiometric amount of the coupling partner and carefully controlled reaction times.

-

Electronic and Steric Effects of the First Substituent: Once the first bromine atom has been replaced, the symmetry of the molecule is broken. The newly introduced group will exert electronic and steric effects on the remaining bromine atom, influencing its reactivity in a subsequent coupling reaction.

-

Electron-donating groups will generally increase the electron density of the aromatic ring, potentially making the second oxidative addition slightly more difficult.

-

Electron-withdrawing groups will decrease the electron density, which can facilitate the second oxidative addition.

-

Steric hindrance from a bulky first substituent can significantly hinder the approach of the palladium catalyst to the second bromine atom, favoring mono-substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol (General):

| Parameter | Description |

| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv. for di-substitution; 0.8-1.0 equiv. for mono-substitution), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.). |

| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand; typically 1-5 mol%). |

| Solvent | Anhydrous and degassed solvent mixture (e.g., Toluene/Water, Dioxane/Water; typically 4:1 to 10:1 ratio). |

| Temperature | 80-110 °C. |

| Atmosphere | Inert (Argon or Nitrogen). |

| Procedure | To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base. Add the palladium catalyst and solvent. Seal the vessel and heat with vigorous stirring. Monitor progress by TLC or GC-MS. Upon completion, cool, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[2] |

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene.[3]

Reaction Principle: The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product.

Experimental Protocol (General):

| Parameter | Description |

| Reactants | This compound (1.0 equiv.), Alkene (e.g., styrene, acrylate; 1.2-1.5 equiv.), Base (e.g., K₂CO₃, Et₃N; 2.0 equiv.). |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂; typically 2 mol%). |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF). |

| Temperature | 120 °C. |

| Atmosphere | Inert (Argon or Nitrogen). |

| Procedure | To a dry Schlenk flask, add this compound, the base, and the palladium catalyst. Add the solvent followed by the alkene. Seal the flask and heat with vigorous stirring. Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.[4] |

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5]

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves oxidative addition to the palladium center, followed by transmetalation with a copper acetylide intermediate.

Experimental Protocol (General):

| Parameter | Description |

| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base (e.g., Et₃N, DIPA; used as solvent or co-solvent). |

| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a Copper(I) co-catalyst (e.g., CuI, 1-10 mol%). |

| Solvent | Anhydrous and deoxygenated solvent such as THF or DMF. |

| Temperature | Room temperature to 80 °C. |

| Atmosphere | Inert (Argon or Nitrogen). |

| Procedure | To a Schlenk flask, add this compound, the palladium catalyst, and the copper co-catalyst. Add the solvent and the base, followed by the terminal alkyne. Stir the reaction at the desired temperature and monitor by TLC or GC-MS. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.[6] |

Stille Coupling

The Stille reaction involves the coupling of the aryl bromide with an organotin compound.[7]

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.

Experimental Protocol (General):

| Parameter | Description |

| Reactants | This compound (1.0 equiv.), Organostannane (e.g., aryltributyltin; 1.1-1.2 equiv.). |

| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand; 1-2 mol%). |

| Solvent | Anhydrous and degassed toluene or THF. |

| Temperature | 90-110 °C. |

| Atmosphere | Inert (Argon or Nitrogen). |

| Procedure | In a Schlenk tube, dissolve this compound and the organostannane in the solvent. Add the palladium catalyst. Seal the tube and heat with stirring. Monitor the reaction by TLC or GC-MS. After cooling, the solvent is evaporated, and the product is isolated by column chromatography.[8] |

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[9]

Reaction Principle: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Experimental Protocol (General):

| Parameter | Description |

| Reactants | This compound (1.0 equiv.), Amine (1.2-1.5 equiv.), Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS; 1.4-2.0 equiv.). |

| Catalyst | Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos; 1-4 mol% Pd). |

| Solvent | Anhydrous and deoxygenated toluene or dioxane. |

| Temperature | 80-110 °C. |

| Atmosphere | Inert (Argon or Nitrogen). |

| Procedure | In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a Schlenk tube. Add the solvent, this compound, and the amine. Seal the tube and heat with stirring. After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.[1][10] |

Quantitative Data Summary

Specific quantitative data for the selective mono- versus di-functionalization of this compound is not extensively reported in the literature. The outcomes are highly dependent on the specific reaction conditions, including the stoichiometry of the reagents, catalyst system, temperature, and reaction time. The following table provides a generalized expectation of outcomes based on the principles of cross-coupling on symmetric dihaloarenes.

| Reaction | Expected Outcome for Mono-substitution | Expected Outcome for Di-substitution | Key Factors for Selectivity |

| Suzuki-Miyaura | Achievable with ≤1.0 equiv. of boronic acid and careful monitoring. | Generally high yields with >2.0 equiv. of boronic acid. | Stoichiometry of boronic acid, reaction time, catalyst loading. |

| Heck | Possible with controlled stoichiometry of the alkene. | High yields with excess alkene. | Alkene stoichiometry, reaction time. |

| Sonogashira | Can be achieved with controlled alkyne stoichiometry. | Generally good yields with excess alkyne. | Alkyne stoichiometry, reaction temperature, catalyst system. |

| Stille | Attainable with ≤1.0 equiv. of organostannane. | High yields with >2.0 equiv. of organostannane. | Stoichiometry of the organostannane. |

| Buchwald-Hartwig | Challenging due to high reactivity; may require a limiting amount of amine and short reaction times. | Generally efficient with >2.0 equiv. of amine. | Amine stoichiometry, base strength, ligand choice. |

Conclusion

This compound is a valuable building block whose synthetic potential is unlocked through the selective functionalization of its two equivalent bromine atoms. While the initial reactivity is identical, the introduction of the first substituent paves the way for a second, electronically and sterically influenced transformation. Mastery of mono- versus di-substitution through careful control of stoichiometry and reaction conditions is paramount. The palladium-catalyzed cross-coupling reactions outlined in this guide provide a powerful toolkit for the derivatization of this compound, enabling the synthesis of a wide array of complex molecules and materials for applications in drug discovery and materials science. Further research into the precise quantitative outcomes of these reactions on this compound will undoubtedly expand its utility and application.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 3,5-Dibromostyrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety guidelines for the handling of 3,5-Dibromostyrene. Designed for laboratory and drug development settings, this document outlines the potential hazards, provides detailed experimental protocols for safe handling, and offers emergency procedures to mitigate risks associated with this compound. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to ensure a thorough understanding of the required safety measures.

Understanding the Hazard Profile of this compound

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂ | [5][6] |

| Molecular Weight | 261.94 g/mol | [1][5][6][7] |

| Appearance | White to light yellow low melting solid or liquid | [1][4] |

| CAS Number | 120359-56-0 | [1][5][6] |

| Synonyms | 1,3-Dibromo-5-ethenylbenzene, 1,3-Dibromo-5-vinylbenzene | [1][5] |

| Storage Temperature | 2-8°C in an amber vial, under inert atmosphere | [1][8] |

Health Hazard Information

Based on safety data sheets for this compound and related compounds, the following health hazards are identified:

| Hazard | Classification | GHS Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Note: This classification is based on available Safety Data Sheets and may not be exhaustive. All chemicals of unknown toxicity should be handled with the utmost care.

Metabolic Pathway and Toxicological Mechanism

The toxicity of styrene and its derivatives is often linked to their metabolic activation in the body.[9][10] Styrene is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form a reactive intermediate, styrene-7,8-oxide.[7][9][11] This epoxide is a known mutagen and is implicated in the toxic effects of styrene.[1][10] The detoxification of styrene-7,8-oxide is primarily carried out by glutathione S-transferase (GST), which conjugates it with glutathione for excretion.[1]

Below is a diagram illustrating the proposed metabolic pathway for this compound, based on the known metabolism of styrene.

References

- 1. Detoxification of styrene oxide by human liver glutathione transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 5. 5.5.4 Using Emergency Eyewash and Showers [ehs.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bigsafety.com.au [bigsafety.com.au]

- 9. gov.uk [gov.uk]

- 10. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Alternative names and synonyms for 3,5-Dibromostyrene

An In-Depth Technical Guide to 3,5-Dibromostyrene: Nomenclature, Properties, and Synthesis

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature: Alternative Names and Synonyms

This compound is known by several alternative names and synonyms in chemical literature and commercial catalogs. The primary and most systematic name is its IUPAC designation.

IUPAC Name: 1,3-dibromo-5-ethenylbenzene[1]

Common Synonyms:

Other Identifiers:

-

PubChem CID: 18690343[1]

-

UNII: 224BN365J3[1]

-

DSSTox Substance ID: DTXSID90595612[1]

-

Nikkaji Number: J455.490F[1]

The relationships between these identifiers are illustrated in the diagram below.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₆Br₂ | [1][2] |

| Molecular Weight | 261.94 g/mol | [1][2] |

| Appearance | White low melting solid | [3] |

| Storage Temperature | 2-8°C in an amber vial, under refrigeration | [3] |

| Exact Mass | 259.88363 Da | [1] |

| InChI | InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | [1][4] |

| InChIKey | OITDEAXLQUVPQW-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C=CC1=CC(=CC(=C1)Br)Br | [1][4] |

Experimental Protocol: Synthesis via Wittig Reaction

This compound can be synthesized from 3,5-dibromobenzaldehyde through the Wittig reaction. This reaction is a widely used method for creating a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[5][6][7][8][9]

Objective: To synthesize this compound from 3,5-dibromobenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

3,5-Dibromobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 2: Wittig Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3,5-dibromobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to 0°C.

-

Slowly transfer the prepared ylide solution from Step 1 into the aldehyde solution via cannula or syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a hexanes/ethyl acetate gradient.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

The workflow for this synthesis is depicted in the following diagram.

Biological Activity and Signaling Pathways

As of the current scientific literature, there is no specific information detailing the biological activity of this compound or its direct involvement in modulating cellular signaling pathways. This compound is primarily used as a building block in organic synthesis, for example, in the preparation of specialized ligands and macrocycles.[3][4]

For drug development professionals, understanding how novel compounds interact with key cellular signaling pathways is crucial. Many therapeutic agents are designed to target dysregulated pathways in diseases like cancer. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Below is a generalized diagram of the MAPK/ERK signaling pathway. It is important to note that this is a representative example, and there is no published evidence directly linking this compound to the modulation of this pathway.

References

- 1. This compound | C8H6Br2 | CID 18690343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromostyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3,5-dibromostyrene. This versatile building block allows for selective mono- or di-arylation, offering a pathway to a diverse range of novel styrene derivatives and complex molecular architectures valuable in drug discovery and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For a substrate such as this compound, the two bromine atoms offer sites for sequential or double coupling, enabling the synthesis of mono- and di-substituted styrenes. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Careful control of reaction conditions and stoichiometry is crucial for achieving the desired product selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the mono- and di-arylation of this compound. Yields can vary depending on the specific boronic acid used and the precise reaction conditions.

Table 1: Representative Conditions for Mono-arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | ~70-80 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | ~75-85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 85 | 16 | ~65-75 |

| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 10 | ~70-80 |

Table 2: Representative Conditions for Di-arylation of this compound

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4.0) | Toluene/H₂O (4:1) | 100 | 24 | >90 |

| 2 | 4-Methylphenylboronic acid (2.5) | Pd₂(dba)₃ (4) | SPhos (8) | K₃PO₄ (5.0) | 1,4-Dioxane/H₂O (5:1) | 110 | 20 | >90 |

| 3 | 2-Naphthylboronic acid (3.0) | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (5.0) | DMF/H₂O (10:1) | 95 | 24 | ~85-95 |

| 4 | 4-Fluorophenylboronic acid (2.5) | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ (5.0) | Toluene/H₂O (4:1) | 110 | 18 | >90 |

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product by using a limited amount of the boronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.0-1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

-

Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk flask or sealed tube)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: General Procedure for Di-arylation of this compound

This protocol is designed to achieve complete di-substitution by using an excess of the boronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.2-3.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 4.0-5.0 equiv.)

-

Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk flask or sealed tube)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

-

Add the arylboronic acid to the flask.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to a higher temperature (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow the workup and purification steps as described in Protocol 1 to isolate the di-arylated product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins using Grubbs Catalyst with 3,5-Dibromostyrene as a Chain Transfer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of polymers with diverse architectures and functionalities from strained cyclic olefins.[1][2] The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has significantly advanced the field by providing high tolerance to various functional groups and allowing for "living" polymerizations.[3][4] In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain-terminating side reactions. This enables precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers.[3][4]

A key aspect of controlling the molecular weight in ROMP is the use of chain transfer agents (CTAs).[5][6] CTAs allow for the synthesis of a larger number of polymer chains from a smaller amount of the often expensive ruthenium catalyst, making the process more economical and environmentally friendly.[7][8] Styrene and its derivatives have been shown to be effective and regioselective CTAs in ROMP, enabling the catalytic synthesis of metathesis polymers.[7][8] This application note provides a detailed protocol for the ROMP of a common cycloolefin monomer, exo-N-hexyl-norbornene-5,6-dicarboximide, using a third-generation Grubbs catalyst (G3) and 3,5-dibromostyrene as a CTA to control the molecular weight of the resulting polymer. The dibromo-functionalized end-group introduced by the CTA can be utilized for further post-polymerization modifications, offering a route to more complex macromolecular structures.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the ROMP of exo-N-hexyl-norbornene-5,6-dicarboximide with this compound as a CTA.

Materials:

-

exo-N-hexyl-norbornene-5,6-dicarboximide (Monomer)

-

Grubbs Catalyst, 3rd Generation (G3) (Initiator)

-

This compound (Chain Transfer Agent - CTA)

-

Dichloromethane (DCM), Anhydrous

-

Methanol

-

Ethyl vinyl ether

-

Argon gas (high purity)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gel Permeation Chromatography (GPC) system

Procedure:

1. Preparation of Stock Solutions:

-

Monomer Stock Solution: In a glovebox or under an argon atmosphere, prepare a 1.0 M stock solution of exo-N-hexyl-norbornene-5,6-dicarboximide in anhydrous dichloromethane.

-

Catalyst Stock Solution (G3): In a glovebox or under an argon atmosphere, prepare a 10 mM stock solution of Grubbs 3rd generation catalyst in anhydrous dichloromethane.

-

CTA Stock Solution: In a glovebox or under an argon atmosphere, prepare a 0.1 M stock solution of this compound in anhydrous dichloromethane.

2. Polymerization Reaction:

-

To a clean, dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the desired volume of the monomer stock solution.

-

Add the calculated volume of the this compound CTA stock solution to achieve the target monomer-to-CTA ratio.

-

Stir the solution at room temperature for 10 minutes.

-

Rapidly inject the calculated volume of the G3 catalyst stock solution to initiate the polymerization. The monomer-to-catalyst ratio should be kept high (e.g., 1000:1) for a catalytic process.

-

Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours), monitoring the reaction progress by observing the increase in viscosity of the solution.

3. Termination and Polymer Precipitation:

-

Terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stirring for 20 minutes.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

4. Polymer Characterization:

-

¹H NMR Spectroscopy: Determine the polymer structure and confirm the incorporation of the this compound end-group.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer using polystyrene standards for calibration.

Data Presentation

The following table summarizes the expected results for a series of ROMP experiments with varying monomer-to-CTA ratios, demonstrating the control over the polymer's molecular weight.

| Entry | Monomer:CTA Ratio | Monomer:Catalyst Ratio | Reaction Time (h) | Yield (%) | Mn (Theoretical, kDa) | Mn (GPC, kDa) | PDI (GPC) |

| 1 | 50:1 | 1000:1 | 1 | 95 | 13.8 | 14.2 | 1.15 |

| 2 | 100:1 | 1000:1 | 1 | 96 | 27.6 | 28.1 | 1.12 |

| 3 | 200:1 | 1000:1 | 1.5 | 94 | 55.2 | 56.5 | 1.18 |

| 4 | 400:1 | 1000:1 | 2 | 92 | 110.4 | 112.3 | 1.21 |

Theoretical Mn = ([Monomer]/[CTA]) * (MW of Monomer) + (MW of CTA)

Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for ROMP with a chain transfer agent.

References

- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rarpolymer.princeton.edu [rarpolymer.princeton.edu]

- 3. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20.210.105.67 [20.210.105.67]

- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 3,5-Dibromostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands as a premier technique for the synthesis of polymers with precisely controlled molecular weights and exceptionally narrow molecular weight distributions, yielding a low polydispersity index (PDI). This level of control is indispensable in the creation of advanced materials for specialized applications, including the development of sophisticated drug delivery systems, where polymer architecture dictates therapeutic efficacy and biocompatibility.

The monomer 3,5-dibromostyrene is a valuable building block for functional polymers. The presence of bromine atoms on the phenyl ring provides sites for post-polymerization modification, enabling the attachment of various functionalities such as targeting ligands, imaging agents, or therapeutic molecules. Furthermore, the resulting poly(this compound) exhibits altered solubility, thermal stability, and refractive index compared to polystyrene, making it a material of significant scientific and industrial interest.

These application notes provide a comprehensive guide to the RAFT polymerization of this compound, including detailed experimental protocols and representative data.

General Principles of RAFT Polymerization

RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). The process involves a degenerative chain transfer mechanism where a propagating polymer radical reacts with the CTA to form a dormant species. This dormant chain can then be reactivated to allow for further monomer addition. This reversible process ensures that all polymer chains grow at a similar rate, leading to a well-defined polymer population. The selection of an appropriate RAFT agent is critical and is dependent on the specific monomer being polymerized. For styrenic monomers such as this compound, dithiobenzoates and trithiocarbonates are known to be effective CTAs.

Experimental Data

While specific experimental data for the RAFT polymerization of this compound is not extensively reported in the literature, the following table presents representative data for the RAFT polymerization of a similar halogenated styrene monomer, 4-bromostyrene. This data serves as a valuable reference for expected outcomes when polymerizing this compound under controlled RAFT conditions.

| Target Mn ( g/mol ) | Monomer/CTA Ratio | Monomer Conversion (%) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 5,000 | 27 | 95 | 5,200 | 1.15 |

| 10,000 | 54 | 92 | 10,500 | 1.12 |

| 20,000 | 108 | 90 | 21,300 | 1.18 |

Note: The data presented in this table is representative for the RAFT polymerization of 4-bromostyrene and is intended to provide an estimate of the results achievable for this compound under similar conditions.

Detailed Experimental Protocol

This protocol outlines the RAFT polymerization of this compound to achieve a target number-average molecular weight (Mn) of 10,000 g/mol .

Materials:

-

This compound (monomer)

-

2-Cyano-2-propyl dithiobenzoate (CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anisole (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer hotplate

-

Oil bath

-

Vacuum pump

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reagent Preparation:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add 2-cyano-2-propyl dithiobenzoate (CTA).

-

Add the AIBN initiator to the flask.

-

Add the this compound monomer. For a target molecular weight of 10,000 g/mol , a monomer to CTA ratio of approximately 38:1 should be used.

-

Add anisole as the solvent. The monomer concentration should be approximately 2 M.

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

To remove dissolved oxygen, which can inhibit the polymerization, perform three freeze-pump-thaw cycles.

-

-

Polymerization:

-

After the final thaw cycle, backfill the flask with high-purity nitrogen gas.

-

Place the Schlenk flask in a preheated oil bath set to 70°C.

-

Stir the reaction mixture for the desired duration (e.g., 24 hours). The reaction time can be adjusted to control the final monomer conversion.

-

-

Termination and Purification:

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol while stirring.

-